In Vivo Pressor Response: Ala-NO2Arg Methyl Ester Demonstrates Dose-Dependent Blood Pressure Elevation Comparable to NO2Arg Methyl Ester and NO2Arg-Phe Methyl Ester in Rats
In anaesthetized rats, intravenous administration of Ala-NO2Arg methyl ester (H-Ala-Arg(NO2)-OMe) was directly compared head-to-head with NO2Arg methyl ester and NO2Arg-Phe methyl ester. All three compounds, administered at 10 mg kg−1 i.v., inhibited the reduction in mean arterial blood pressure (MABP) caused by acetylcholine (30 μg kg−1 min−1 for 3 min), an endothelium-dependent vasodilator [1]. Critically, none of these compounds inhibited responses to glyceryl trinitrate (20 μg kg−1 min−1 for 3 min) or iloprost (6 μg kg−1 min−1 for 3 min), which act directly on vascular smooth muscle, establishing specificity for the EDRF/NO pathway [1]. Over the dose range of 1–30 mg kg−1, all three compounds produced dose-related increases in MABP, and these pressor effects were prevented by co-infusion of L-arginine (20 mg kg−1 min−1 for 15 min) but unaffected by D-arginine, confirming a stereospecific, NOS-mediated mechanism [1].
| Evidence Dimension | Inhibition of acetylcholine-induced MABP reduction (in vivo pressor efficacy) |
|---|---|
| Target Compound Data | Ala-NO2Arg methyl ester (H-Ala-Arg(NO2)-OMe) at 10 mg kg−1 i.v. inhibited acetylcholine-induced MABP reduction; also produced dose-related MABP increases over 1–30 mg kg−1 |
| Comparator Or Baseline | NO2Arg methyl ester (L-NAME analog) and NO2Arg-Phe methyl ester, each at 10 mg kg−1 i.v., inhibited acetylcholine-induced MABP reduction to a comparable degree |
| Quantified Difference | Qualitatively comparable pressor efficacy among the three compounds at the tested dose; all three were prevented by L-arginine co-infusion |
| Conditions | Anaesthetized rats, intravenous administration, acetylcholine challenge (30 μg kg−1 min−1 for 3 min), L-arginine co-infusion control (20 mg kg−1 min−1 for 15 min) |
Why This Matters
This head-to-head evidence demonstrates that Ala-NO2Arg methyl ester is functionally equivalent to L-NAME and NO2Arg-Phe methyl ester in acute in vivo NOS inhibition, making it a viable alternative when a dipeptide scaffold with potential for differential enzymatic stability or downstream metabolic handling is desired.
- [1] Mitchell JA, Mester PA, Thiemermann C, Vane JR, Hecker M, Mustafa M. Inhibition of the release of endothelium-derived relaxing factor in vitro and in vivo by dipeptides containing NG-nitro-L-arginine. Br J Pharmacol. 1991;104(3):702-708. PMID: 1786515 View Source
